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molecular formula C8H8BrNO2 B033773 Methyl 3-amino-2-bromobenzoate CAS No. 106896-48-4

Methyl 3-amino-2-bromobenzoate

Cat. No. B033773
M. Wt: 230.06 g/mol
InChI Key: NIXWZYZFLFEHMB-UHFFFAOYSA-N
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Patent
US06967198B2

Procedure details

2-Bromo-3-nitro-benzoic acid methyl ester (12.9 g, 49.5 mmol) (prepared from 2-amino-3-nitro-benzoic acid as described by Webber E. S., et al., see patent application number WO 01/16136 A2) and SnCl2 (42 g, 223 mmol) were refluxed in methanol (225 mL, 0.2 M) and H2O (5.3 g, 243 mmol) for 2 hours. After cooling at ambient temperature, diatomaceous earth (20 g) and dichloromethane (1 L) were added followed with 3N aqueous sodium hydroxide (150 mL) with vigorous stirring. The mixture was filtered and the organic phase was washed with saturated aqueous sodium chloride. The organic solution was dried over sodium sulfate, filtered and all volatiles were removed under reduced pressure to afford Intermediate 5(a) (11.4 g) in 98% yield.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[Br:13].Cl[Sn]Cl.O.[OH-].[Na+]>CO.ClCCl>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[Br:13] |f:3.4|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])Br)=O
Name
Quantity
42 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
225 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
all volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)N)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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